molecular formula C12H19N3 B8674078 1-[3-(3-Pyridyl)propyl]piperazine

1-[3-(3-Pyridyl)propyl]piperazine

Cat. No.: B8674078
M. Wt: 205.30 g/mol
InChI Key: GYGBLTNFPVMYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Pyridyl)propyl]piperazine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It is a derivative of piperazine, a heterocyclic compound known for its versatile role in drug discovery . The structure combines a piperazine ring with a 3-pyridylpropyl chain, making it a valuable intermediate for the synthesis of more complex molecules. Piperazine derivatives are frequently explored for their biological activity. For instance, some are known to act as gamma-aminobutyric acid (GABA) receptor agonists, which can lead to pharmacological effects such as muscle relaxation in parasites . Other piperazine-based compounds are investigated as antagonists for specific receptors, such as the CCR5 receptor, highlighting their potential in developing therapies for immune-mediated diseases like rheumatoid arthritis, multiple sclerosis, and chronic obstructive pulmonary disease (COPD) . Furthermore, similar N-(pyridyl) derivatives are key synthetic targets in developing novel compounds with potential anti-proliferative activity, underscoring their relevance in oncology research . As a research compound, this compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(3-pyridin-3-ylpropyl)piperazine

InChI

InChI=1S/C12H19N3/c1-3-12(11-14-5-1)4-2-8-15-9-6-13-7-10-15/h1,3,5,11,13H,2,4,6-10H2

InChI Key

GYGBLTNFPVMYHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Receptor Affinity

Piperazine derivatives often differ in the substituent attached to the propyl chain, leading to distinct biological activities:

SC212 (ChEMBL1940410)
  • Structure : 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.
  • Key Feature : A halogenated aromatic thioether (4-fluorophenylthio) and trifluoromethylphenyl group.
  • Activity: Exhibits atypical antipsychotic activity via dopamine D2 receptor (D2R) antagonism. Notably, it showed the lowest Tanimoto similarity (0.19) to known D2R ligands, indicating a novel scaffold .
BP-554
  • Structure: 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine.
  • Key Feature: A methylenedioxyphenoxy group, which is electron-rich and lipophilic.
  • Activity : Acts as a selective 5-HT1A receptor agonist, demonstrating high affinity in rat brain regions .
  • Comparison : The methylenedioxy group enhances serotoninergic activity, whereas the 3-pyridyl group may favor different receptor targets due to its nitrogen heterocycle.
HRP 392 (Compound 42)
  • Structure : 1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine.
  • Key Feature : A benzisoxazole bicyclic system and methoxyphenyl group.
  • Activity : Displays potent antipsychotic activity with reduced extrapyramidal side effects (EPS) in preclinical models .

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Compound 2f () : 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine.
  • Activity : Shows antifungal activity against Aspergillus niger (14.2–15.2 mm inhibition zone). The triazole group enhances antimicrobial potency .
Antioxidant and Dual-Target Activity
  • Compound QD3 (): 1-(4-(4-(3-(4-(4-Fluorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one.
  • Activity : Dual histamine H3 receptor antagonism and antioxidant properties (98.12% purity). The fluorobenzoyl group contributes to redox activity .
  • Comparison : The 3-pyridyl group’s electron-withdrawing nature may reduce antioxidant efficacy compared to fluorobenzoyl derivatives.

Data Table: Key Comparative Features

Compound Name Substituent Biological Activity Key Structural Feature Reference
1-[3-(3-Pyridyl)propyl]piperazine 3-Pyridyl Under investigation Pyridine ring, polar group N/A
SC212 4-Fluorophenylthio Antipsychotic (D2R) Halogenated thioether
BP-554 3,4-Methylenedioxyphenoxy 5-HT1A agonist Methylenedioxy ether
HRP 392 Benzisoxazole Antipsychotic, low EPS Bicyclic benzisoxazole
Compound 2f Phenyltriazole Antifungal Triazole heterocycle
QD3 4-Fluorobenzoylphenoxy H3 antagonist, antioxidant Fluorobenzoyl group

Q & A

Q. What strategies optimize selectivity for α₁-adrenoceptor subtypes over β₁ receptors?

  • Methodological Answer : Introduce bulky substituents (e.g., 2-methoxyphenyl or 2-chloro-6-methylphenoxy groups) to the piperazine core. HBK-15 (Kᵢ α₁ = 0.3 nM vs. β₁ = >1000 nM) demonstrated selectivity via competitive binding assays using [³H]prazosin and [³H]CGP-12177 .

Key Considerations for Researchers

  • Data Contradictions : Discrepancies in receptor affinity (e.g., α₁ vs. β₁ selectivity) may arise from assay conditions (e.g., membrane preparation methods). Validate with multiple ligand concentrations and replicate experiments .
  • Synthetic Yield Optimization : Low yields (e.g., 8.6% for HBK-14) can be mitigated by varying catalysts (e.g., switching from CuSO₄ to TBTA for CuAAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.